molecular formula C11H6F5NO3S2 B1526137 Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate CAS No. 1354950-61-0

Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate

Cat. No. B1526137
M. Wt: 359.3 g/mol
InChI Key: ATNXJJCJQJQEKA-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate is a chemical compound with the CAS Number: 1354950-61-0 . It has a molecular weight of 359.3 and its IUPAC name is 2,3,4,5,6-pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6F5NO3S2/c1-3-4(2)21-11(17-3)22(18,19)20-10-8(15)6(13)5(12)7(14)9(10)16/h1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved data.

Scientific Research Applications

Synthesis of β-Sultams

A significant application of heterocyclic pentafluorophenyl sulfonates, which are closely related to the chemical of interest, is in the stereoselective synthesis of β-sultams. Lewis et al. (2006) demonstrated a one-pot synthesis of substituted 1,2-thiazetidine 1,1-dioxides (β-sultams) from these sulfonates. The method involves mild N−O bond cleavage followed by intramolecular cyclization, showcasing the utility of pentafluorophenyl sulfonate as a valuable precursor to sulfonamides Lewis et al., 2006.

Catalysis and Activated Sulfonate Esters Synthesis

The synthesis of activated sulfonate esters represents another crucial application. Vedovato et al. (2018) reported the synthesis of pentafluorophenyl (PFP) sulfonate esters via a copper-catalyzed oxidative process. This method provides a broad range of PFP esters in good yields, highlighting the adaptability of pentafluorophenyl sulfonates in facilitating the synthesis of structurally diverse sulfonate esters Vedovato et al., 2018.

Stability and Reactivity in Sulfonamide Synthesis

The stability and reactivity of heterocyclic pentafluorophenyl sulfonate esters, closely related to the chemical , have been leveraged as alternatives to less stable sulfonyl chlorides. Bornholdt et al. (2009) noted these esters are prepared easily from thiols and react readily with amines to produce sulfonamides in high yields, offering a safer and more stable alternative for sulfonamide synthesis Bornholdt et al., 2009.

Material Science Applications

In material science, the incorporation of pentafluorophenyl sulfonate moieties into polymers has been explored to enhance material properties. For example, Wang et al. (2015) synthesized poly(arylene ether sulfone)s containing multiple quaternary ammonium groups, which demonstrated good conductivity and thermal stability. This research showcases the potential for using pentafluorophenyl sulfonate derivatives in creating high-performance materials for applications such as ion exchange membranes Wang et al., 2015.

Protective Group in Organic Synthesis

The pentafluorophenyl (PFP) group, related to the chemical in focus, serves as an effective sulfonic acid protecting group. This utility facilitates the synthesis of biaryl- and heterobiaryl-PFP-sulfonate esters, showcasing the versatility of PFP derivatives in complex organic syntheses Avitabile et al., 2005.

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4,5-dimethyl-1,3-thiazole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5NO3S2/c1-3-4(2)21-11(17-3)22(18,19)20-10-8(15)6(13)5(12)7(14)9(10)16/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNXJJCJQJQEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
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Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
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Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
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Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
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Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
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